2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[3-[2-(N-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c1-18(2)28(19(3)4)24(29)16-27-15-23(21-13-9-10-14-22(21)27)33(31,32)17-25(30)26(5)20-11-7-6-8-12-20/h6-15,18-19H,16-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYIGCKCKZGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-methyl-N-phenylacetamide, is a complex molecule that has been studied for its potential therapeutic applicationsIt’s known that similar compounds, such as cationic nanoparticles, have been widely investigated for their potent ability to transport therapeutic agents intracellularly.
Mode of Action
It’s known that similar compounds, such as cationic nanoparticles, have demonstrated favorable ph-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery.
Biochemical Pathways
It’s known that similar compounds, such as cationic nanoparticles, have been used for the delivery of hydrophobic, non-charged anticancer agents wherein the release of the payload is aided by diffusion out of the nanocarriers to the target location.
Pharmacokinetics
It’s known that similar compounds, such as cationic nanoparticles, have been synthesized with controlled particle nanometric size and stability for drug-release applications.
Result of Action
It’s known that similar compounds, such as cationic nanoparticles, have demonstrated lower cytotoxicity in comparison to other formulations, making them promising candidates for certain applications.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH conditions can affect the behavior of similar compounds, such as cationic nanoparticles. Under pH conditions greater than its pK a from protonation, the compound bears a hydrophobic nature and rapidly transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation.
Biological Activity
The compound 2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties, supported by relevant case studies and research findings.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit notable antimicrobial properties . For instance, related compounds have shown selective antibacterial activity against Gram-negative bacteria like Escherichia coli and Salmonella enterica . The mechanism of action often involves disrupting bacterial cell membranes, leading to cell lysis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | E. coli | 32 µg/mL |
| 4e | S. enterica | 16 µg/mL |
| 5d | Multi-drug resistant strains | 8 µg/mL |
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX). In vitro assays indicated that certain derivatives significantly reduced pro-inflammatory cytokines such as TNF-α in macrophage models .
Key Findings:
- Compounds exhibiting dual COX-2/5-LOX inhibitory activities were particularly effective in reducing inflammation.
- The structure-activity relationship (SAR) analysis revealed that modifications to the indole ring enhance anti-inflammatory potency.
3. Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. Results indicated that certain derivatives exhibited strong radical scavenging abilities, suggesting potential therapeutic applications in oxidative stress-related conditions .
Case Study 1: Antibacterial Efficacy
A study evaluated the efficacy of an indole derivative against Xanthomonas oryzae, a plant pathogen. The compound caused significant cell membrane disruption, evidenced by scanning electron microscopy (SEM), which showed morphological changes in bacterial cells upon treatment .
Case Study 2: Anti-inflammatory Mechanisms
In a model of inflammation using RAW264.7 macrophages, the compound was tested for its ability to inhibit TNF-α production. The results indicated a dose-dependent inhibition, with higher concentrations leading to more substantial reductions in inflammatory markers .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. However, further toxicological assessments are necessary to ensure safety for clinical use.
Scientific Research Applications
Overview
2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an indole core and various functional groups, positions it as a candidate for various therapeutic applications. This article explores its applications, mechanisms of action, and biological activities, supported by data tables and case studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that compounds with similar indole structures can inhibit cancer cell proliferation. For instance:
- Case Study: A derivative of the indole structure demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
The compound has been explored for its ability to modulate inflammatory pathways:
- Mechanism: It may inhibit specific enzymes involved in inflammation, thereby reducing pro-inflammatory cytokine production.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties:
- Case Study: Related compounds have shown efficacy against pathogens like Escherichia coli and Staphylococcus aureus, indicating a promising avenue for further research.
Synthesis and Production Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Indole Core: Utilizing Fischer indole synthesis.
- Introduction of Diisopropylamino Group: Achieved through nucleophilic substitution.
- Amide Coupling Reaction: To form the phenylacetamide moiety.
Industrial Production Techniques
Industrial production may involve optimizing these synthetic steps to enhance yield and purity through advanced catalysts and purification techniques like chromatography.
Q & A
Basic Question: What are the critical steps for synthesizing 2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide?
Methodological Answer:
The synthesis involves three key steps:
Indole functionalization : Introduce the diisopropylaminoethyl group at the indole N1 position via alkylation, using reagents like 2-chloro-N,N-diisopropylethylacetamide under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
Sulfonation : React the substituted indole with a sulfonyl chloride (e.g., methylphenylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to install the sulfonyl group at the C3 position .
Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonated indole intermediate with N-methyl-N-phenylacetamide. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final compound .
Advanced Question: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example:
- Transition state analysis : Calculate activation energies for sulfonation and coupling steps to determine optimal temperatures .
- Solvent effects : Use COSMO-RS simulations to predict solvent polarity impacts on reaction yields .
- Catalyst screening : Test copper-based catalysts (e.g., CuI) for click chemistry-inspired coupling steps, guided by computational ligand-receptor binding affinity studies .
Experimental validation should follow, with iterative adjustments based on computational feedback .
Basic Question: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- 1H/13C NMR : Assign protons and carbons using 2D experiments (COSY, HSQC):
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns to confirm purity .
Advanced Question: How to resolve contradictions between experimental and theoretical spectral data?
Methodological Answer:
DFT-based NMR prediction : Use software (e.g., Gaussian) to simulate NMR spectra, comparing calculated vs. experimental shifts. Adjust solvent and tautomerization models to account for discrepancies .
X-ray crystallography : Resolve ambiguous assignments (e.g., sulfonyl vs. amide conformers) via single-crystal structure determination .
Dynamic NMR experiments : Probe temperature-dependent splitting (e.g., diisopropyl group rotation barriers) to explain line broadening .
Basic Question: What preliminary assays assess the compound’s biological activity?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based assays (ATP competition) .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50 values .
Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Core modifications : Synthesize analogs with:
- Varied sulfonyl groups (e.g., tolyl vs. phenyl) .
- Alternative aminoethyl chains (e.g., cyclopropylamino) .
Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding (sulfonyl) and hydrophobic (diisopropyl) features .
Binding mode validation : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2), followed by mutagenesis studies to confirm key interactions .
Advanced Question: How to address contradictory bioactivity results across in vitro and in vivo models?
Methodological Answer:
Metabolic stability : Test hepatic microsome clearance to identify rapid degradation in vivo .
Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug concentration .
Formulation adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles due to potential irritancy (amide/sulfonyl groups) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, and incinerate organic waste .
Advanced Question: How to analyze regioselectivity challenges during indole sulfonation?
Methodological Answer:
Competitive experiments : Compare sulfonation at C3 vs. C5 positions using deuterated solvents (e.g., DMSO-d6) to track proton shifts .
Electrophilicity mapping : Calculate Fukui indices (DFT) to predict reactive sites on the indole ring .
Directed sulfonation : Introduce temporary protecting groups (e.g., SEM) at C5 to force reactivity to C3 .
Advanced Question: How to validate the compound’s target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Heat-treat lysates to monitor target protein stabilization upon compound binding .
- Fluorescence polarization : Label putative targets (e.g., kinases) with FITC and measure polarization changes upon compound addition .
- CRISPR knockdown : Silence suspected targets and assess rescue of compound-induced phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
